Piperidine-2-carboxylic acid hydrochloride
Overview
Description
Piperidine-2-carboxylic acid hydrochloride is a chemical compound related to piperidine alkaloids. It is characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a carboxylic acid functional group, which in the form of a hydrochloride salt, suggests the presence of an additional hydrogen chloride component. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of piperidine-related compounds can involve various strategies. For instance, a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized through a double asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation. This process was used to create a chiral building block for piperidine-related alkaloids, with desymmetrization being a key step . Another synthesis approach for piperidine derivatives is the oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, which introduces iodine at the 3-position of the piperidine ring and allows for various substituents to be added at the C-2 position .
Molecular Structure Analysis
The molecular structure of piperidine-2-carboxylic acid hydrochloride has been studied using techniques such as single-crystal X-ray diffraction. The piperidine ring typically adopts a chair conformation with the carboxylic acid group in an equatorial position. In the case of 4-carboxypiperidinium chloride, the chloride anion is connected to the carboxyl group via hydrogen bonding, and the piperidine ring is protonated . Similarly, zwitterionic forms of piperidine carboxylic acids have been observed, where the piperidine ring is in a chair conformation, and the carboxylate group is equatorial .
Chemical Reactions Analysis
Piperidine-2-carboxylic acid derivatives can participate in various chemical reactions. For example, they can act as Lewis basic catalysts for the hydrosilylation of N-aryl imines, with high enantioselectivity and yields being reported . Piperidine carboxylic acids can also form complexes with other acids, such as chloroacetic acid, where hydrogen bonding plays a significant role in the complex's stability . Additionally, piperidine carboxylic acids can be used to create diastereomeric complexes with tartaric acid, which have been studied for their structural and spectroscopic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine-2-carboxylic acid hydrochloride are influenced by its molecular structure. The presence of the carboxylic acid group and the piperidine nitrogen allows for the formation of hydrogen bonds, which can lead to the formation of stable crystal structures and complexes with other molecules. The spectroscopic properties, such as FTIR and NMR, are consistent with the molecular structure and can be used to confirm the presence of specific functional groups and the overall conformation of the molecule 10. The compound's reactivity can be tailored by modifying the substituents on the piperidine ring, as demonstrated by the synthesis of various derivatives with potential biological activity .
Relevant Case Studies
Case studies involving piperidine-2-carboxylic acid hydrochloride derivatives have shown their potential in various applications. For instance, new zinc(II), palladium(II), and platinum(II) complexes of dl-piperidine-2-carboxylic acid have been prepared and tested against the serous ovarian cancer ascites, OV 90 cell line, demonstrating the compound's potential in anticancer activity . Additionally, piperidine carboxylic acids have been used to create simplified oligosaccharide analogues, which were screened as inhibitors of glycosidases, indicating their utility in the development of new therapeutic agents .
Scientific Research Applications
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Anticancer Applications
- Application: Piperidine derivatives, including Piperidine-2-carboxylic acid hydrochloride, have been observed to have anticancer potential . They have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, lung cancer, prostate cancer, and leukemia .
- Method: These compounds regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
- Results: Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
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Peptide Synthesis
- Application: Pipecolinic acid is a versatile reagent used in the solution phase peptide synthesis .
- Method: It has been commonly utilized as a replacement for proline in many peptidomimetic syntheses .
- Results: This application allows for the creation of a wide variety of peptides for research and therapeutic purposes .
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Pharmaceutical Applications
- Application: Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
- Method: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
- Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
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Antiviral Applications
- Application: Piperidine derivatives have been found to have antiviral properties .
- Method: The exact mechanisms of action are still under investigation, but it is believed that these compounds interfere with the replication process of various viruses .
- Results: This could potentially lead to the development of new antiviral drugs .
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Antimalarial Applications
- Application: Some piperidine derivatives have shown potential as antimalarial agents .
- Method: These compounds are believed to inhibit the growth of Plasmodium parasites, which are responsible for malaria .
- Results: Further research is needed to fully understand the potential of these compounds in the treatment of malaria .
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Chemical Synthesis
- Application: Piperidine derivatives serve as important intermediates in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .
- Method: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
- Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Safety And Hazards
Future Directions
properties
IUPAC Name |
piperidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGDEGXARBUSFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935955 | |
Record name | Piperidine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-2-carboxylic acid hydrochloride | |
CAS RN |
15862-86-9, 5107-10-8 | |
Record name | 2-Piperidinecarboxylic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15862-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipecolic acid hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-carboxypiperidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | dl-Pipecolic acid hcl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPECOLIC ACID HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O89Q83G5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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